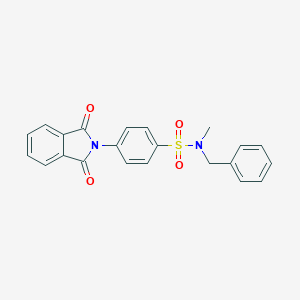

![molecular formula C18H20N2O5S B467269 3-({4-[Benzyl(methyl)sulfamoyl]phenyl}carbamoyl)propanoic acid CAS No. 514797-07-0](/img/structure/B467269.png)

3-({4-[Benzyl(methyl)sulfamoyl]phenyl}carbamoyl)propanoic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of boronic acids and their derivatives, which are similar to the compound , has been widely studied. One of the most common synthesis methods uses phenylmagnesium bromide and trimethyl borate to form the ester, which is then hydrolyzed to the product . Another approach involves the catalytic protodeboronation of pinacol boronic esters .Chemical Reactions Analysis

The chemical reactions involving boronic acids and their derivatives have been extensively studied. For instance, the Suzuki–Miyaura coupling reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction . Additionally, the catalytic protodeboronation of pinacol boronic esters has been reported .将来の方向性

The future directions for “3-({4-[Benzyl(methyl)sulfamoyl]phenyl}carbamoyl)propanoic acid” and similar compounds involve further exploration in medicinal chemistry, drug discovery, and biological investigations. The development of novel materials that show a longer lifetime and that can be easily recycled is a promising area of research .

作用機序

Target of Action

Based on its structural similarity to other sulfamoyl compounds, it may interact with enzymes or receptors that have affinity for sulfonamide groups .

Mode of Action

Sulfamoyl compounds often act as inhibitors, binding to their target enzymes or receptors and preventing their normal function . The benzyl group may contribute to the compound’s lipophilicity, enhancing its ability to cross cell membranes and reach intracellular targets .

Biochemical Pathways

Sulfamoyl compounds are often involved in pathways related to cellular metabolism, signal transduction, or ion transport .

Pharmacokinetics

The presence of the sulfamoyl and carboxylic acid groups may influence its solubility and absorption, while the benzyl group may affect its distribution and metabolism .

Result of Action

As a potential enzyme inhibitor, it may alter the rates of certain biochemical reactions, leading to changes in cellular function .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of this compound . For example, the ionization state of the sulfamoyl and carboxylic acid groups may vary with pH, affecting the compound’s solubility and its interactions with targets .

特性

IUPAC Name |

4-[4-[benzyl(methyl)sulfamoyl]anilino]-4-oxobutanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N2O5S/c1-20(13-14-5-3-2-4-6-14)26(24,25)16-9-7-15(8-10-16)19-17(21)11-12-18(22)23/h2-10H,11-13H2,1H3,(H,19,21)(H,22,23) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPDIQELVJZANMF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CC1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)CCC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N2O5S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(4-{[(4,6-dimethyl-2-pyrimidinyl)amino]sulfonyl}phenyl)-2-(4-ethylphenoxy)acetamide](/img/structure/B467203.png)

![2-(4-ethylphenoxy)-N-[4-(1-piperidinylsulfonyl)phenyl]acetamide](/img/structure/B467204.png)

![Methyl 2-{[2-(2,4-dichlorophenoxy)propanoyl]amino}benzoate](/img/structure/B467248.png)

![N-(4-{[benzyl(methyl)amino]sulfonyl}phenyl)-3-chloro-1-benzothiophene-2-carboxamide](/img/structure/B467281.png)

![5-bromo-N-[[(3-chloro-1-benzothiophene-2-carbonyl)amino]carbamothioyl]furan-2-carboxamide](/img/structure/B467302.png)

![N-(5-methyl-3-isoxazolyl)-4-({[(1-naphthylacetyl)amino]carbothioyl}amino)benzenesulfonamide](/img/structure/B467338.png)

![2-bromo-N-[2,3-dihydroindol-1-yl(sulfanylidene)methyl]benzamide](/img/structure/B467381.png)

![Methyl 4-[({4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]phenyl}carbamothioyl)amino]-4-oxobutanoate](/img/structure/B467382.png)

![Methyl 4-{[(4-{[(5-methyl-3-isoxazolyl)amino]sulfonyl}anilino)carbothioyl]amino}-4-oxobutanoate](/img/structure/B467383.png)

![4-[({[4-(Pyrrolidin-1-ylsulfonyl)anilino]carbothioyl}amino)carbonyl]-1,1'-biphenyl](/img/structure/B467402.png)

![N-[(4-pyrrolidin-1-ylsulfonylphenyl)carbamothioyl]thiophene-2-carboxamide](/img/structure/B467431.png)

![N-[2-(cyclohexen-1-yl)ethylcarbamothioyl]thiophene-2-carboxamide](/img/structure/B467434.png)